5-Chloro-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Chloro-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 5-position of the pyrimidine ring and a piperidinyl group substituted with a phenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the piperidinyl intermediate, followed by the introduction of the phenoxyethyl group and subsequent chlorination of the pyrimidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial for achieving consistent quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chloro group at the 5-position of the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Chloro-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone: Another compound with a piperidinyl group and a chloro-substituted ring.
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)pyrimidine: A structurally similar compound with potential therapeutic applications.
Uniqueness
5-Chloro-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-14-12-19-17(20-13-14)23-16-6-8-21(9-7-16)10-11-22-15-4-2-1-3-5-15/h1-5,12-13,16H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPJUVLHUXSHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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